molecular formula C13H15NO4S2 B4423830 N-(3,4-dimethoxybenzyl)-2-thiophenesulfonamide

N-(3,4-dimethoxybenzyl)-2-thiophenesulfonamide

Cat. No. B4423830
M. Wt: 313.4 g/mol
InChI Key: MGAHZLQQYUTJSA-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-2-thiophenesulfonamide, also known as DMTS, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMTS is a sulfonamide derivative of thiophene that has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-2-thiophenesulfonamide involves its ability to inhibit the activity of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide and water into bicarbonate and protons. By inhibiting the activity of carbonic anhydrase, this compound can disrupt this process and lead to a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit carbonic anhydrase, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. These effects make this compound an attractive compound for use in a variety of scientific research applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,4-dimethoxybenzyl)-2-thiophenesulfonamide in lab experiments is its ability to inhibit the activity of carbonic anhydrase. This inhibition can be used to study the role of carbonic anhydrase in various biological systems. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving N-(3,4-dimethoxybenzyl)-2-thiophenesulfonamide. One area of research involves the development of new sulfonamide derivatives with improved properties. Another area of research involves the use of this compound in combination with other compounds to enhance its effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
Conclusion:
In conclusion, this compound is a sulfonamide derivative of thiophene that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the activity of carbonic anhydrase. While there are some limitations to using this compound in lab experiments, there are also several potential future directions for research involving this compound.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-2-thiophenesulfonamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the role of sulfonamides in biological systems. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in a variety of physiological processes. This inhibition can be used to study the role of carbonic anhydrase in various biological systems.

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S2/c1-17-11-6-5-10(8-12(11)18-2)9-14-20(15,16)13-4-3-7-19-13/h3-8,14H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAHZLQQYUTJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNS(=O)(=O)C2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.